2-Methyl-1-decene

Description

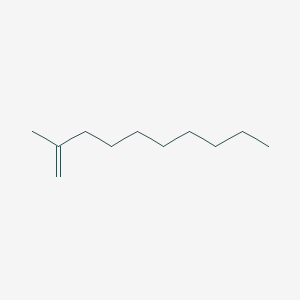

Structure

3D Structure

Properties

IUPAC Name |

2-methyldec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMACKQLXSEXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333806 | |

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-27-4 | |

| Record name | 2-Methyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-Methyl-1-decene and Synthetic Hurdles

<-3a _2.03e_2="">## A Comprehensive Technical Guide to the Synthesis of 2-Methyl-1-decene from 2-decanone

This guide offers an in-depth exploration of the synthetic pathways for converting 2-decanone to the valuable terminal alkene, this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical principles, provides detailed, actionable experimental protocols, and offers critical insights into selecting the most suitable synthetic strategy. We will dissect three robust and widely employed methodologies: the Wittig reaction, the Shapiro reaction, and the Tebbe olefination, presenting a comparative analysis to inform your experimental design.

This compound is a terminal alkene of considerable interest across various chemical industries. It serves as a monomer in polymer synthesis, a component in fragrance formulations, and a crucial intermediate in the construction of more complex organic molecules. Consequently, its efficient and high-yielding synthesis is a significant objective. The transformation of a ketone, such as 2-decanone, into an alkene represents a fundamental operation in organic synthesis. However, achieving high selectivity and yield for a sterically encumbered terminal alkene like this compound poses distinct challenges. These include managing potential side reactions and the necessity for meticulously controlled reaction conditions to favor the desired product.

Synthetic Strategies: A Comparative Overview

The selection of a synthetic route for the conversion of 2-decanone to this compound is contingent upon several factors, including desired yield, scalability, and the accessibility of reagents and specialized equipment. This guide will concentrate on three well-established and reliable methods: the Wittig reaction, the Shapiro reaction, and Tebbe olefination.

The Wittig Reaction: A Classic and Versatile Olefination

The Wittig reaction stands as a cornerstone of alkene synthesis, celebrated for its dependability and broad applicability.[1][2][3] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to transform a ketone or aldehyde into an alkene.[1][3] For the synthesis of this compound from 2-decanone, the necessary Wittig reagent is methylenetriphenylphosphorane (Ph3P=CH2).[1]

Mechanism and Rationale:

The reaction is understood to proceed through a [2+2] cycloaddition between the ylide and the ketone, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][4][5] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The thermodynamic driving force for this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Figure 1. The Wittig reaction mechanism for the synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step procedure for the Wittig olefination of 2-decanone is outlined below.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

-

2-Decanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Pentane or hexanes for purification

-

Standard, dry glassware for anhydrous reactions

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic color (often yellow or orange).[6]

-

Stir the mixture at 0 °C for a designated period, then allow it to warm to room temperature to ensure complete ylide formation.

-

-

Olefination:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 2-decanone in the same anhydrous solvent dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete conversion.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. The byproduct can be removed by precipitation from a nonpolar solvent like pentane or by column chromatography.

-

Data Summary:

| Reactant/Reagent | Molar Eq. |

| Methyltriphenylphosphonium bromide | 1.1 - 1.2 |

| n-Butyllithium | 1.0 - 1.1 |

| 2-Decanone | 1.0 |

Note: Yields are typically in the range of 70-90% but can be influenced by the purity of reagents and reaction conditions.

The Shapiro Reaction: A Hydrazone-Based Olefination

The Shapiro reaction provides an alternative pathway to alkenes from ketones, proceeding through the decomposition of a tosylhydrazone intermediate.[7] This method is particularly advantageous for the synthesis of less-substituted alkenes.[8]

Mechanism and Rationale:

The reaction commences with the formation of a tosylhydrazone from 2-decanone and p-toluenesulfonylhydrazide.[9] Treatment of this tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent, generates a dianion.[7][8] This dianion then undergoes elimination of a sulfinate anion and molecular nitrogen to form a vinyllithium intermediate.[8][10] Quenching this intermediate with a proton source, such as water, affords the final alkene product.[9]

Figure 2. The Shapiro reaction pathway for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2-Decanone

-

p-Toluenesulfonylhydrazide (Tosylhydrazine)

-

Methanol or ethanol

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi)

-

Standard, dry glassware for anhydrous reactions

-

Inert atmosphere setup

Procedure:

-

Tosylhydrazone Formation:

-

Dissolve 2-decanone and a slight molar excess of tosylhydrazine in methanol or ethanol.

-

A catalytic amount of acid may be added to accelerate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The tosylhydrazone product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

-

-

Alkene Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the dried tosylhydrazone in anhydrous THF or diethyl ether.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add at least two equivalents of the organolithium base.

-

After the addition, allow the reaction to warm slowly to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction with water.

-

Extract the mixture with a nonpolar solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or distillation.

-

Data Summary:

| Reactant/Reagent | Molar Eq. |

| 2-Decanone | 1.0 |

| p-Toluenesulfonylhydrazide | 1.0 - 1.1 |

| Organolithium Base | 2.0 - 2.2 |

Note: The Shapiro reaction is known for its high regioselectivity, favoring the formation of the less substituted alkene.[8]

Tebbe Olefination: A Mild and Efficient Methylenation

The Tebbe reaction employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyl compounds.[11] It is particularly effective for sterically hindered ketones and substrates that are sensitive to basic conditions.[12][13]

Mechanism and Rationale:

The Tebbe reagent is a precursor to the active methylenating species, a Schrock carbene.[12][14] This carbene undergoes a [2+2] cycloaddition with the ketone to form a titanacyclobutane intermediate.[12][14] This intermediate then collapses, yielding the desired alkene and a titanium oxo species.[12][14]

Figure 3. The Tebbe olefination mechanism.

Experimental Protocol:

Materials:

-

Tebbe reagent (commercially available as a solution in toluene)

-

2-Decanone

-

Anhydrous toluene or THF

-

Weak Lewis base such as pyridine (optional)

-

Methanol or dilute aqueous sodium hydroxide for quenching

-

Pentane or hexanes

-

Diatomaceous earth (Celite®)

-

Glassware and setup for air- and moisture-sensitive reactions

Procedure:

-

Reaction Setup:

-

All manipulations must be performed under a strictly inert atmosphere.

-

Dissolve 2-decanone in anhydrous toluene or THF in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

-

Addition of Tebbe Reagent:

-

Slowly add the Tebbe reagent solution to the cooled solution of 2-decanone.

-

Stir the reaction mixture at low temperature, then allow it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Cool the reaction mixture and cautiously quench any excess Tebbe reagent with methanol or dilute aqueous sodium hydroxide.[15]

-

Dilute the mixture with pentane and filter through a pad of Celite® to remove titanium byproducts.

-

Wash the Celite® pad with additional pentane.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Data Summary:

| Reactant/Reagent | Molar Eq. |

| 2-Decanone | 1.0 |

| Tebbe Reagent | 1.1 - 1.5 |

Note: The Tebbe reagent is pyrophoric and must be handled with extreme care using appropriate air-sensitive techniques.[11]

Conclusion and Recommendations

The synthesis of this compound from 2-decanone can be successfully accomplished using several reliable methods.

-

The Wittig reaction is a robust and widely practiced method, well-suited for general laboratory synthesis. The primary consideration is the removal of the triphenylphosphine oxide byproduct.

-

The Shapiro reaction offers a highly effective alternative, particularly for large-scale syntheses, due to the formation of gaseous and water-soluble byproducts that simplify purification.

-

The Tebbe olefination is the preferred method for substrates that are sensitive to basic conditions or are sterically hindered. However, the hazardous nature and cost of the Tebbe reagent demand specialized handling protocols.

The optimal choice of synthetic route will be dictated by the specific demands of the research project, including the desired scale, purity requirements, and available laboratory facilities. It is always prudent to conduct small-scale pilot reactions to optimize conditions before scaling up.

References

-

NROChemistry. Tebbe Olefination. Retrieved from [Link]

-

Wikipedia. Tebbe's reagent. Retrieved from [Link]

-

Organic Synthesis. Tebbe and Petasis Olefinations. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. Carbonyl Olefination Using Titanium-Carbene Reagents. Retrieved from [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

YouTube. Tebbe Olefination. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

University of California, Davis. Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

YouTube. Shapiro Reaction. Retrieved from [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Course Hero. SHAPIRO REACTION. Retrieved from [Link]

-

Chemistry LibreTexts. The Wittig Reaction. Retrieved from [Link]

-

Wikipedia. Shapiro reaction. Retrieved from [Link]

-

SlideShare. Shapiro reaction. Retrieved from [Link]

-

Grokipedia. Shapiro reaction. Retrieved from [Link]

-

Wikipedia. Methylenetriphenylphosphorane. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Shapiro reaction | PPTX [slideshare.net]

- 11. Tebbe's reagent - Wikipedia [en.wikipedia.org]

- 12. Tebbe Olefination | NROChemistry [nrochemistry.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. youtube.com [youtube.com]

- 15. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to Alternative Synthesis Routes for 2-Methyl-1-decene

Abstract

2-Methyl-1-decene is a valuable terminal alkene whose structure is of significant interest in the fields of fine chemicals and pharmaceutical development. Its unique branching provides a molecular scaffold that can influence pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides an in-depth analysis of three principal alternative synthesis routes for this compound: the Wittig reaction, Grignard reaction followed by alcohol dehydration, and olefin cross-metathesis. Each route is critically evaluated from the perspective of a senior application scientist, focusing on mechanistic rationale, practical execution, scalability, and the inherent advantages and limitations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, terminal alkenes, or α-olefins, are fundamental building blocks.[1] They serve as versatile handles for a multitude of chemical transformations, including polymerization, alkylation, and the introduction of various functional groups.[2] this compound distinguishes itself through the presence of a methyl group at the C2 position, a structural motif that has profound implications in medicinal chemistry.

While not a gem-dimethyl group in the strictest sense, the isobutenyl terminus of this compound is a related structural feature. The gem-dimethyl group is frequently employed by medicinal chemists to enhance potency, modulate metabolic stability, and improve a drug candidate's overall pharmacokinetic profile.[3][4] This is often attributed to the Thorpe-Ingold effect, where the quaternary carbon can restrict bond angles and favor specific conformations, potentially leading to stronger binding with biological targets.[3][5] The structural rigidity and steric bulk offered by the 2-methyl substitution in this compound can similarly be exploited to probe structure-activity relationships (SAR) and optimize lead compounds.

Given its potential utility, access to efficient and scalable synthetic routes is paramount. This guide moves beyond textbook examples to provide a practical analysis of viable laboratory and potential pilot-scale syntheses of this target molecule.

Synthesis Route 1: The Wittig Reaction

The Wittig reaction stands as a cornerstone of alkene synthesis, offering a reliable method for converting aldehydes and ketones into olefins with unambiguous placement of the double bond.[6] This method is particularly well-suited for creating terminal alkenes from aldehydes.[7]

Mechanistic Rationale

The synthesis of this compound via the Wittig reaction involves the reaction of decanal with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The causality of this reaction is rooted in the nucleophilic character of the ylide's α-carbon, which attacks the electrophilic carbonyl carbon of the aldehyde.

Caption: Wittig reaction pathway for this compound synthesis.

The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane. The driving force for the reaction is the subsequent collapse of this intermediate to form the desired alkene and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond makes the overall reaction thermodynamically favorable.

Experimental Protocol

This protocol is adapted from standard procedures for non-stabilized ylides.

Step 1: Ylide Generation

-

Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. The appearance of a characteristic deep red or orange color indicates the formation of the ylide.

-

Stir the mixture at this temperature for 30-60 minutes.

Step 2: Olefination

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Add a solution of decanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

Step 3: Work-up and Purification

-

Extract the mixture with diethyl ether or hexanes (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo. A white precipitate of TPPO will form.

-

To remove the bulk of the TPPO, triturate the crude product with cold hexanes and filter.

-

Purify the filtrate by flash column chromatography on silica gel (using hexanes as eluent) to yield pure this compound.

Discussion

-

Advantages: This method offers excellent regioselectivity, ensuring the double bond is formed exclusively at the terminal position. The reaction conditions are generally mild, though they require anhydrous techniques due to the use of n-BuLi.

-

Limitations: The primary drawback is the stoichiometric formation of triphenylphosphine oxide as a byproduct. Removing TPPO can be challenging, often requiring careful chromatography, which can complicate purification on a larger scale. The use of strong, pyrophoric bases like n-BuLi necessitates stringent safety protocols.

Synthesis Route 2: Grignard Reaction and Dehydration

This classical two-step approach involves the construction of a tertiary alcohol, which is subsequently dehydrated to form the target alkene. This route offers flexibility as the key carbon-carbon bond can be formed in two different ways.

Mechanistic Rationale

Step A: Grignard Addition The core of this step is the nucleophilic addition of a Grignard reagent to a ketone.[8] To form the precursor alcohol, 2-methyl-2-decanol, two retrosynthetic disconnections are logical:

-

Path A: Reaction of 2-decanone with methylmagnesium bromide.

-

Path B: Reaction of acetone with nonylmagnesium bromide.

In both cases, the highly polarized carbon-magnesium bond of the Grignard reagent provides a potent carbon nucleophile that attacks the electrophilic carbonyl carbon.[9] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Step B: Acid-Catalyzed Dehydration The dehydration of the tertiary alcohol proceeds via an E1 mechanism.[10] The alcohol's hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). Loss of water generates a relatively stable tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.[11]

Caption: Grignard addition followed by dehydration workflow.

A critical consideration in this step is regioselectivity. The tertiary carbocation intermediate has two types of adjacent protons that can be removed: those on the C1 methyl group and those on the C3 methylene group. Removal of a C1 proton yields the desired terminal alkene (this compound, the Hofmann product), while removal of a C3 proton yields the internal, more substituted alkene (2-Methyl-2-decene, the Zaitsev product). According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is typically the major product.[10][12]

Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-decanol (via Path A)

-

Set up a flame-dried, three-necked flask under an inert atmosphere, equipped with a dropping funnel and condenser.

-

Place anhydrous diethyl ether in the flask and add 2-decanone (1.0 equivalent).

-

Cool the flask in an ice bath.

-

Add methylmagnesium bromide (1.1 equivalents, typically a 3.0 M solution in ether) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[13]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Cool the reaction again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude 2-methyl-2-decanol, which can often be used in the next step without further purification.

Step 2: Dehydration of 2-Methyl-2-decanol

-

Combine the crude 2-methyl-2-decanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) in a distillation apparatus.[14]

-

Heat the mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the products (Le Châtelier's principle).[15]

-

Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid, then with water.

-

Dry the organic product over a drying agent (e.g., CaCl₂), filter, and perform a final fractional distillation to separate the isomeric alkene products.

Discussion

-

Advantages: Starting materials for both pathways (2-decanone, acetone, alkyl halides) are generally accessible and cost-effective. The Grignard reaction itself is a robust and high-yielding C-C bond formation method.

-

Limitations: The primary challenge is the lack of regioselectivity in the dehydration step. The formation of the more stable Zaitsev product (2-Methyl-2-decene) is favored, leading to a mixture of isomers that requires careful fractional distillation to separate.[11] This significantly reduces the overall isolated yield of the desired this compound.

Synthesis Route 3: Olefin Cross-Metathesis

Olefin metathesis is a powerful, Nobel prize-winning technology that allows for the "swapping" of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts).[16] Cross-metathesis provides a direct and potentially atom-economical route to the target molecule.

Mechanistic Rationale

This route involves the cross-metathesis of a simple, inexpensive C4 alkene, isobutylene (2-methylpropene), with a long-chain terminal alkene, 1-nonene. The catalyst, a ruthenium alkylidene complex, initiates a catalytic cycle involving a series of [2+2] cycloaddition and cycloreversion steps.

Caption: Simplified catalytic cycle for olefin cross-metathesis.

The reaction is an equilibrium process. To favor the formation of the desired cross-product, reaction conditions must be optimized to suppress the unproductive homodimerization of each starting alkene. Using a large excess of one of the reactants (typically the more volatile one, isobutylene) can drive the equilibrium towards the desired product.[17] The removal of the gaseous ethylene byproduct also helps to push the reaction to completion.

Experimental Protocol

This protocol is conceptualized based on general procedures for cross-metathesis.[18][19]

-

In a glovebox or under an inert atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add a second-generation Grubbs' catalyst (e.g., Grubbs II or a Hoveyda-Grubbs catalyst, 1-5 mol%).[20]

-

Seal the reaction vessel and cool to 0 °C.

-

Introduce a significant excess of isobutylene gas (e.g., 3-5 equivalents) by bubbling it through the solution or by pressurizing the vessel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to separate the product from the catalyst residue and any homodimerized byproducts.

Discussion

-

Advantages: This method is elegant and potentially highly efficient. It offers excellent functional group tolerance (though not relevant for this specific hydrocarbon synthesis). The direct C-C bond formation avoids multiple steps and the generation of stoichiometric byproducts like TPPO.

-

Limitations: The primary challenge is controlling the selectivity between the desired cross-metathesis and the undesired homodimerization of 1-nonene. This requires careful optimization of catalyst choice, substrate ratios, and reaction concentration.[17] Ruthenium-based catalysts are expensive, which can be a significant factor for large-scale synthesis. Finally, handling a gaseous reactant like isobutylene requires specialized equipment.

Comparative Analysis of Synthesis Routes

To provide a clear, at-a-glance comparison for the research scientist, the key parameters of each route are summarized below. Yields are estimated based on typical outcomes for these reaction types, as specific literature values for this compound are scarce.

| Parameter | Wittig Reaction | Grignard + Dehydration | Olefin Cross-Metathesis |

| Primary Starting Materials | Decanal, Methyltriphenylphosphonium Bromide | 2-Decanone, MeMgBr OR Acetone, NonylMgBr | 1-Nonene, Isobutylene |

| Key Reagents | n-BuLi, THF | H₂SO₄ or H₃PO₄ | Grubbs' Catalyst, DCM |

| Estimated Yield | 60-80% | 30-50% (of desired isomer) | 50-85% (highly dependent on optimization) |

| Regioselectivity | Excellent | Poor (Zaitsev product favored) | Good (but requires optimization) |

| Key Byproducts | Triphenylphosphine oxide | 2-Methyl-2-decene, Water | Ethylene, 1,1,8,8-tetramethyloct-4-ene |

| Scalability Concerns | TPPO removal, Use of pyrophoric reagents | Isomer separation (distillation) | Catalyst cost, Handling of gaseous reactant |

| Ideal Application | Lab-scale synthesis requiring high purity and unambiguous double bond placement. | When starting materials are inexpensive and isomer separation is feasible. | Process development where atom economy and directness are key drivers. |

Conclusion and Future Outlook

The synthesis of this compound can be successfully approached through several distinct and well-established chemical transformations.

-

The Wittig Reaction offers the most direct and regioselective route, making it an excellent choice for laboratory-scale synthesis where purity is the primary concern, despite challenges with byproduct removal.

-

The Grignard Reaction followed by Dehydration is a cost-effective but less elegant approach, hampered by poor regioselectivity in the final elimination step. Its utility is largely dependent on the efficiency of the required isomer separation.

-

Olefin Cross-Metathesis represents the most modern and potentially atom-economical route. While requiring specialized catalysts and careful optimization to control selectivity, it holds the most promise for developing a streamlined and scalable industrial process.

For drug development professionals, the choice of synthesis will depend on the scale required and the purity specifications for subsequent biological testing. The Wittig reaction provides immediate access for initial SAR studies, while olefin metathesis would be the superior candidate for future process chemistry development should the 2-methyl-1-decenyl moiety prove beneficial in a clinical candidate. The continued development of more active and selective metathesis catalysts will likely make this the preferred route in the future.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][3][4]

-

Martin, S. F., et al. (1998). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses, 75, 1. [Link][9]

-

Anonymous. (n.d.). Acid Catalyzed Dehydration of 2-Methyl-2-butanol. Studylib. Retrieved from [Link][10]

-

Q&A Wire. (2025). [Chemistry] Acid-catalyzed dehydration of 2-methyl-2-pentanol (dilute ) gives one major product an. YouTube. [Link][11]

-

Clark, J. (2020). Synthesis. Chemistry LibreTexts. [Link][8]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). Mount Holyoke College. Retrieved from [Link][15]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. Retrieved from [Link][21]

-

Huang, Y., et al. (2021). Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. Biomass Chemical Engineering. [Link][18]

-

Anonymous. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. Bartleby. Retrieved from [Link][14]

-

Gu, F., et al. (2012). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [Link][16]

-

Normant, H., & Maitte, P. (1963). (e)-4-hexen-1-ol. Organic Syntheses, 43, 44. [Link][22]

-

Bach, R. D., & Dmitrenko, O. (2004). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 69(11), 3863–3874. [Link][5][23]

-

Wikipedia contributors. (n.d.). Decene. Wikipedia. Retrieved from [Link][1]

-

Young, W. G., et al. (1955). trans-1-PHENYL-1,3-BUTADIENE. Organic Syntheses, 3, 731. [Link][13]

-

Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link][6][7]

-

S. F. Wnuk, et al. (2014). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link][24]

-

Study.com. (n.d.). Dehydration of 2-methyl-2-pentanol forms one major and one minor organic product. Draw the structures of the two organic products of this reaction. Homework.Study.com. Retrieved from [Link][12]

-

Various authors. (2015). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?. ResearchGate. [Link][17]

-

Anonymous. (n.d.). Solvent Free Wittig Reactions. University of Colorado Boulder. Retrieved from [Link][25]

-

Cicero, D., et al. (2005). Cross Metathesis on Olefin-Terminated Monolayers on Si(111) Using the Grubbs' Catalyst. Kenis Group, University of Illinois. [Link][19]

-

Anonymous. (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. Retrieved from [Link][26]

-

Isakov, E. U., et al. (2015). Synthesis of Copolymers of Decylmethacrylate with Decene-1 as a Viscosity Additive. Scientific Research Publishing. [Link][27]

-

National Center for Biotechnology Information. (n.d.). 1-Decene. PubChem Compound Database. Retrieved from [Link][28]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][2]

Sources

- 1. Decene - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H22 | CID 518718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. studylib.net [studylib.net]

- 11. youtube.com [youtube.com]

- 12. homework.study.com [homework.study.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]

- 15. sites.nvcc.edu [sites.nvcc.edu]

- 16. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.caf.ac.cn [journals.caf.ac.cn]

- 19. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 20. React App [pmc.umicore.com]

- 21. rsc.org [rsc.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 25. www1.udel.edu [www1.udel.edu]

- 26. people.chem.umass.edu [people.chem.umass.edu]

- 27. researchgate.net [researchgate.net]

- 28. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-1-decene for Researchers and Drug Development Professionals

Introduction: Understanding the Versatility of a Branched Alpha-Olefin

In the landscape of specialty chemicals, 2-Methyl-1-decene (CAS No. 13151-27-4) emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development.[1][2] As a branched alpha-olefin, its unique structural characteristics impart distinct physical and chemical properties that differentiate it from its linear isomer, 1-decene. This guide provides an in-depth exploration of the commercial availability, quality benchmarks, and critical applications of this compound, designed to empower scientific and developmental endeavors.

Physicochemical Characteristics

This compound is a hydrocarbon with the molecular formula C₁₁H₂₂ and a molecular weight of approximately 154.3 g/mol .[1] Its structure, featuring a methyl group at the second carbon position of a decene chain, introduces branching that influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 13151-27-4 | [1][2] |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | [1] |

| IUPAC Name | 2-methyldec-1-ene | [1][2] |

| Appearance | Colorless oil | |

| Boiling Point | ~191 °C | ChemSynthesis |

| Density | ~0.754 g/mL | ChemSynthesis |

Commercial Availability and Supplier Landscape

Sourcing high-purity this compound is critical for reproducible research and development outcomes. The compound is available from a range of specialty chemical suppliers, typically in research and development quantities.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 97% | Offered through their Rieke Metals, Inc. brand. |

| Alfa Chemistry | 96% | Available for experimental and research use. |

| BOC Sciences | Custom Synthesis | Offers custom synthesis for chemicals not in stock, catering to specific research needs.[3] |

| PubChem Vendors | Varies | PubChem lists several chemical vendors, though purity and stock levels may vary.[1] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material. The CoA provides lot-specific information on the analytical methods used for quality control and the measured purity.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of this compound is paramount. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating this compound from potential impurities and for confirming its molecular weight. Branched alkanes and alkenes can be identified by their characteristic fragmentation patterns in the mass spectrum.[4]

Illustrative GC-MS Protocol for Branched Alkenes:

A general protocol for the GC-MS analysis of branched alkenes can be adapted for this compound.[5]

-

Column: A nonpolar polysiloxane capillary column (e.g., DB-1 type) is suitable for separating hydrocarbons.[5]

-

Injector: Split/splitless injector.

-

Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) allows for the separation of volatile components.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

The resulting mass spectrum for this compound will show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavage at the branched carbon, which helps in its identification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.

Expected ¹H NMR Spectral Features:

-

Vinyl Protons (=CH₂): Two distinct signals in the vinylic region (~4.6-5.0 ppm), appearing as singlets or narrow multiplets.

-

Allylic Methyl Protons (-C(CH₃)=CH₂): A singlet in the allylic region (~1.7 ppm).

-

Alkyl Chain Protons: A series of multiplets in the upfield region (~0.8-2.0 ppm).

-

Terminal Methyl Protons (-CH₂CH₃): A triplet at the most upfield position (~0.9 ppm).

Synthesis and Manufacturing Insights

While detailed industrial synthesis routes for this compound are proprietary, understanding the general principles of alkene synthesis provides insight into potential impurities. A common method for the synthesis of alpha-olefins is the oligomerization of smaller alkenes.[8] For branched alpha-olefins, a plausible route involves the Wittig reaction or related olefination reactions starting from a suitable ketone.

A potential laboratory-scale synthesis could involve the reaction of a Wittig reagent derived from methyltriphenylphosphonium bromide with 2-decanone. This would selectively form the terminal double bond.

Caption: A flowchart outlining the key safety protocols for handling this compound.

Conclusion

This compound represents a valuable building block for innovation in both materials science and organic synthesis. Its commercial availability, though more specialized than its linear counterpart, allows for its exploration in a variety of research and development settings. By understanding its properties, sourcing it from reputable suppliers, and adhering to strict quality control and safety protocols, researchers can effectively harness the potential of this versatile branched alpha-olefin.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ESSLAB. 2-Methyl-1-octene. [Link]

-

The Good Scents Company. 2-methyl-1-decanol. [Link]

-

NIST. 1-Decene, 2-methyl-. National Institute of Standards and Technology. [Link]

-

UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]

-

NIH. Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems. [Link]

-

ACS Publications. Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. [Link]

-

Whitman People. GCMS Section 6.9.2. [Link]

-

Harper College. Safety Data Sheet - 1-Decene. [Link]

-

Chromatography Forum. GC/MS method for short chain alkene?. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

-

The Good Scents Company. 1-decene. [Link]

-

ResearchGate. GC/MS chromatograms of n-alkanes, alkenes and FAMEs of the core samples from the Patara lagoon. [Link]

-

Cheméo. Chemical Properties of 1-Decene, 2-methyl- (CAS 13151-27-4). [Link]

-

Wikipedia. Decene. [Link]

-

PubChem. 1-Decene. [Link]

-

Wikipedia. Alkene. [Link]

-

Process Optimization of Synthesis of 1-Decene by Olefin Metathesis of Methyl Oleate. [Link]

Sources

- 1. This compound | C11H22 | CID 518718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decene, 2-methyl- [webbook.nist.gov]

- 3. 2-methyl-1-decanol, 18675-24-6 [thegoodscentscompany.com]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. 2-METHYL-1-HEXENE(6094-02-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Alkene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Health and Safety of 2-Methyl-1-decene for Laboratory Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for handling 2-Methyl-1-decene in a research and development setting. Designed for scientists, researchers, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the physicochemical properties of the compound. By understanding the "why," laboratory personnel can cultivate a more intuitive and robust culture of safety.

Section 1: Chemical Identification and Physicochemical Properties

This compound is an unsaturated aliphatic hydrocarbon.[1] Its structure, featuring a terminal double bond and a branched methyl group, dictates its reactivity and physical behavior. These properties are the foundation of its hazard profile and inform every safety recommendation that follows. While specific experimental data for this compound is limited, its properties can be reliably extrapolated from its close structural isomer, 1-decene, and shorter-chain analogues.

| Property | Value | Source |

| IUPAC Name | 2-methyldec-1-ene | [1] |

| Synonyms | 1-Decene, 2-methyl- | [1] |

| CAS Number | 13151-27-4 | [1][2] |

| Molecular Formula | C₁₁H₂₂ | [1][2] |

| Molecular Weight | 154.29 g/mol | [1][2] |

| Appearance | Colorless liquid (inferred) | [3] |

| Boiling Point | 188.3 °C at 760 mmHg | [2] |

| Density | 0.752 g/cm³ | [2] |

| Flash Point | ~ 57.7 °C (estimated) | [2] |

| Vapor Density | > 1 (Air = 1) (inferred) | [4] |

| Water Solubility | Insoluble | [4][5] |

Causality Insight: The high vapor density indicates that vapors are heavier than air and can accumulate in low-lying areas, creating a hidden ignition or inhalation hazard.[6][7] Its insolubility in water is critical for environmental considerations and spill cleanup procedures.[4]

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, a hazard assessment based on analogous C10-C11 alkenes like 1-decene and 2-methyl-1-hexene provides a reliable framework.[8][9]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | 🔥 |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | sağlık |

| Skin Corrosion/Irritation | Category 3 (Implied) | Repeated exposure may cause skin dryness or cracking | (None for Cat. 3) |

| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects | çevre |

Expert Analysis: The primary and most acute danger associated with this compound is its aspiration toxicity.[8][9] This is a common characteristic of low-viscosity hydrocarbons. The flammability risk is significant, especially when the liquid is heated or aerosolized, increasing the concentration of vapors in the air.

Section 3: Toxicological Profile: Understanding the Mechanisms

A proactive safety culture is built on understanding how a substance exerts its toxic effects.

-

Aspiration Toxicity: This is not a measure of oral toxicity but a severe physical hazard. If this compound is ingested and subsequently vomited, its low viscosity allows it to be easily drawn into the lungs.[8] Once in the airways, it spreads rapidly, interfering with gas exchange and causing severe chemical pneumonitis, pulmonary edema, and potentially fatal lung damage.[8][10] This is why inducing vomiting is strictly contraindicated.[8][10][11]

-

Dermal Effects: As a non-polar solvent, this compound effectively dissolves and strips away the natural protective oils (lipids) from the skin.[4] Prolonged or repeated contact can lead to defatting, resulting in dryness, cracking, and dermatitis, which can compromise the skin's barrier function and allow other chemicals to be absorbed more easily.

-

Inhalation: While the vapor pressure is not extremely high at room temperature, inhaling high concentrations of vapors—which can occur in poorly ventilated areas or during heating—can depress the central nervous system (CNS).[3] Initial symptoms may include dizziness, headache, and nausea.[5][10]

-

Environmental Hazard: Due to its insolubility in water and persistence, this compound poses a significant threat to aquatic ecosystems.[3][9] It can form a film on the surface of water, interfering with oxygen exchange, and may bioaccumulate in aquatic organisms.[3]

Section 4: Risk Mitigation and Safe Handling

A systematic approach to risk management is paramount. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to physically isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted inside a certified chemical fume hood. This ensures that vapors are captured at the source and exhausted safely.

-

Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 ACH) to prevent the accumulation of fugitive vapors.[5][12]

-

Grounding and Bonding: Static electricity can build up and discharge during transfers of non-polar liquids, providing an ignition source for flammable vapors.[8][9] Ensure all metal containers and receiving equipment are properly grounded and bonded, especially when transferring large volumes.[7][8] Use non-sparking tools where appropriate.[9][12]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistent and safe practices.

-

Restricted Access: Designate specific areas for handling and storing this compound.

-

Labeling: All primary and secondary containers must be clearly labeled with the chemical name and primary GHS hazard pictograms (Flammable, Health Hazard, Environmental Hazard).

-

Waste Management: Maintain separate, clearly labeled waste containers for this compound waste. Do not mix with incompatible waste streams.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it protects the user from exposure. It should be selected based on the specific tasks being performed.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Viton® gloves. | Provides resistance to chemical breakthrough. Hands should be washed thoroughly after glove removal.[13] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11][12] | Protects against splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[11] |

| Skin/Body Protection | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a layer of protection against flash fires. Avoid synthetic fabrics that can melt. |

| Respiratory Protection | Generally not required when using a fume hood. | For spill cleanup or situations exceeding exposure limits, a respirator with an organic vapor cartridge is necessary.[12] |

Detailed Protocol: Handling this compound in a Laboratory Setting

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[9][13]

-

PPE Donning: Put on all required PPE: lab coat, safety goggles, and appropriate gloves.

-

Chemical Transfer: Perform all transfers within the fume hood. When pouring, do so slowly to minimize splashing and vapor generation. Use grounded containers for volumes greater than 1 liter.[8]

-

Heating: If heating is required, use a heating mantle, sand bath, or oil bath connected to a temperature controller. Never use an open flame.

-

Post-Handling: Tightly close the container immediately after use.[8][11] Wipe down the work surface with an appropriate solvent and dispose of the contaminated wipes in the designated solid waste container.

-

PPE Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles. Wash hands thoroughly with soap and water.

Section 5: Emergency Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

The appropriate response depends on the scale of the spill.

-

Small Spill (<100 mL):

-

Alert personnel in the immediate area.

-

Increase ventilation (if safe to do so).

-

Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[6][7] Do not use paper towels.

-

Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[6][12]

-

-

Large Spill (>100 mL):

-

Evacuate the area immediately.

-

Alert your institution's emergency response team (e.g., Environmental Health & Safety).

-

Close the laboratory door and post a warning sign.

-

Stay upwind of the spill area.[6]

-

First Aid Measures: Immediate and Critical Actions

| Exposure Route | First Aid Protocol | Critical Rationale |

| Ingestion | Do NOT induce vomiting. [8][10][11] Immediately call a poison control center or physician.[8] If the person is conscious, rinse their mouth with water. | The primary risk is aspiration into the lungs, which is made more likely by vomiting.[8] |

| Inhalation | Move the person to fresh air.[10][12] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | Removes the individual from the source of exposure to prevent further CNS depression. |

| Skin Contact | Immediately remove all contaminated clothing.[8] Flush the affected skin with plenty of soap and water for at least 15 minutes.[13] | Prompt removal of the chemical is necessary to minimize skin damage from defatting. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention. | Thorough irrigation is crucial to remove the chemical and prevent potential eye damage. |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][12][13] Water spray can be used to cool fire-exposed containers but may be inefficient at extinguishing the fire itself.[7]

-

Specific Hazards: The chemical is flammable. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[6][7] Containers may explode when heated.[6][7]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Section 6: Storage and Disposal

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12]

-

The storage area should be designated for flammable liquids, away from heat, sparks, and open flames.[8][9]

-

Store away from incompatible materials, particularly strong oxidizing agents.[4]

-

Ensure containers are protected from physical damage.[13]

-

-

Disposal:

-

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

-

Dispose of waste through a licensed chemical destruction facility or controlled incineration.[12] Do not discharge to sewer systems.[12]

-

Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[12]

-

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards, particularly its flammability and severe aspiration risk. By implementing a multi-layered safety strategy that prioritizes engineering controls and is supported by robust administrative protocols and consistent use of appropriate PPE, researchers can effectively mitigate these risks. This guide serves as a technical foundation for developing institution-specific SOPs, fostering an environment where scientific advancement and personnel safety are mutually reinforcing.

References

- 2-Methylprop-1-ene Safety D

- 2-Methyl-1-hexene Chemical Information.

- 2-METHYL-1-BUTENE Chemical Inform

- 2-BUTYL-1-DECENE Safety D

- 2-Methyl-1-butene Safety Data Sheet. TCI AMERICA, available via Labscoop.

- 1-decene Chemical and Physical Properties. Chemsrc.

- 2-METHYL-1-HEXENE Safety D

- 2-Methyl-1-butene Safety D

- This compound Chemical Information.

- 2-methyl-1-butene (C5H10)

- 2-Methyl-1-hexene Product Inform

- 1-Decene Safety Data Sheet. Fluka, available via Harper College.

- CAS 13151-27-4 this compound Product Inform

- 1-Decene Chemical Information.

- 1-Decene Safety D

- Decene Physical Properties. Wikipedia.

Sources

- 1. This compound | C11H22 | CID 518718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-decene | CAS#:872-05-9 | Chemsrc [chemsrc.com]

- 5. Gas detectors and respiratory protection equipments C5H10 (2-methyl-1-butene), CAS number 563-46-2 [en.gazfinder.com]

- 6. 2-Methyl-1-hexene | C7H14 | CID 22468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. content.labscoop.com [content.labscoop.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fishersci.com [fishersci.com]

- 11. content.labscoop.com [content.labscoop.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Methyl-1-decene by Fractional Distillation

Introduction

2-Methyl-1-decene is a branched-chain alpha-olefin that finds application in the synthesis of specialty chemicals, polymers, and as a key intermediate in the development of novel pharmaceutical compounds. Achieving high purity of this alkene is often critical for downstream applications, as even minor impurities can lead to undesirable side reactions, affect polymerization kinetics, or compromise the biological activity of the final product. This document provides a comprehensive guide to the purification of this compound using fractional distillation, a powerful technique for separating liquids with close boiling points.

The primary challenge in the purification of this compound lies in the potential presence of structurally similar impurities with very close boiling points. These can include positional and skeletal isomers of undecene, as well as the corresponding saturated alkane, 2-methyldecane. The successful separation of such a mixture necessitates a high-efficiency fractional distillation setup and careful control of the distillation parameters.

Principle of Fractional Distillation

Fractional distillation is a separation technique that relies on the differences in the boiling points of the components in a liquid mixture[1]. When a mixture is heated, the component with the lower boiling point will vaporize to a greater extent. In a fractional distillation column, this vapor rises and comes into contact with a large surface area provided by packing material or trays. This contact facilitates a continuous series of condensation and vaporization cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point)[2]. By the time the vapor reaches the top of the column, it is highly enriched in the more volatile component, which is then condensed and collected as the distillate. The efficiency of a fractional distillation column is described by the number of theoretical plates, where a higher number of theoretical plates indicates a better ability to separate components with close boiling points[3].

Potential Impurities in this compound

The nature and quantity of impurities in a sample of this compound will largely depend on its synthetic route. Common methods for the synthesis of alkenes include the Wittig reaction and Grignard reactions.

-

Wittig Reaction: This reaction of an aldehyde or ketone with a phosphonium ylide can introduce triphenylphosphine oxide as a high-boiling byproduct[4]. Unreacted starting materials may also be present.

-

Grignard Reaction: The reaction of a Grignard reagent with a carbonyl compound followed by dehydration can lead to a mixture of alkene isomers and unreacted starting materials.

Regardless of the synthesis method, the following are potential impurities that may require removal by fractional distillation:

| Compound | Molecular Formula | Boiling Point (°C at 760 mmHg) | Notes |

| This compound | C₁₁H₂₂ | 188.3 | Desired Product |

| 2-Methyldecane | C₁₁H₂₄ | ~189.2 | Saturated analog, very close boiling point. |

| 1-Undecene | C₁₁H₂₂ | ~192-196 | Isomer, slightly higher boiling point. |

| Other Undecene Isomers | C₁₁H₂₂ | ~192-196 | Positional and geometric isomers. |

| Undecane | C₁₁H₂₄ | 196 | Saturated alkane. |

| Triphenylphosphine Oxide | C₁₈H₁₅PO | 360 | Byproduct of Wittig synthesis, easily separated. |

Note: The boiling point of 2-methyldecane is an estimate based on similar compounds and highlights the critical need for a high-efficiency distillation.

The very small difference in boiling points between this compound and its saturated counterpart, 2-methyldecane, presents the most significant purification challenge. This necessitates a distillation column with a high number of theoretical plates.

Materials and Equipment

-

Crude this compound

-

Heating mantle with a stirrer

-

Round-bottom flask (distillation pot)

-

High-efficiency fractional distillation column (e.g., Vigreux or, preferably, a packed column with structured packing like Raschig rings or metal sponge)[3]

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flasks

-

Thermometer (-10 to 250 °C)

-

Boiling chips or magnetic stir bar

-

Vacuum adapter (if performing vacuum distillation)

-

Glass wool or other suitable insulation material

-

Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

-

Nuclear magnetic resonance (NMR) spectrometer for isomer identification

Experimental Protocol

Pre-Distillation Preparation

-

Sample Characterization: Before proceeding with the distillation, it is highly recommended to analyze the crude this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities present and their approximate concentrations. This information will guide the distillation strategy.

-

Drying: Ensure the crude this compound is free of water. If water is present, it can be removed by drying over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration.

Apparatus Setup

Figure 1: Schematic of a fractional distillation apparatus.

-

Assemble the fractional distillation apparatus as shown in Figure 1 in a fume hood.

-

Place a suitable amount of crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Connect the packed fractional distillation column to the round-bottom flask.

-

Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower arm and the outlet to the upper arm of the condenser.

-

Place a receiving flask at the outlet of the condenser. It is advisable to have several smaller receiving flasks to collect different fractions.

-

Insulate the distillation column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient[2].

Distillation Procedure

Figure 2: Workflow for the fractional distillation of this compound.

-

Turn on the cooling water to the condenser.

-

Begin heating the distillation pot gently.

-

As the mixture begins to boil, observe the vapor rising through the column. Allow the system to come to a state of total reflux, where the condensed vapor is returning to the distillation pot, for about 30-60 minutes. This allows the temperature gradient in the column to stabilize and ensures the most efficient separation.

-

Slowly begin to collect the distillate. The initial fraction, known as the forerun, will contain any low-boiling impurities. Collect this in a separate receiving flask.

-

Monitor the temperature at the distillation head closely. As the forerun is removed, the temperature should stabilize at the boiling point of the main component, this compound (approximately 188.3 °C at 760 mmHg).

-

Once the temperature is stable, change the receiving flask to collect the main fraction of purified this compound.

-

Maintain a slow and steady distillation rate. A high reflux ratio (the ratio of condensed vapor returning to the column to the amount of distillate collected) will result in a better separation. A good starting point is a reflux ratio of 5:1 to 10:1 (for every 5-10 drops of condensate that fall back into the column, 1 drop is collected as distillate). The optimal reflux ratio will depend on the difficulty of the separation and should be determined empirically[5].

-

Continue collecting the main fraction as long as the temperature at the distillation head remains constant.

-

If the temperature begins to rise or fluctuate, it indicates that the higher-boiling impurities are starting to distill. At this point, change the receiving flask to collect a final fraction, or stop the distillation.

-

Allow the apparatus to cool completely before disassembling.

Quality Control and Purity Analysis

The purity of the collected fractions should be assessed to determine the success of the distillation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the distilled this compound. A high-resolution capillary column should be used to achieve good separation of the isomers. The resulting chromatogram will show the relative amounts of each component, allowing for the calculation of the purity of the main fraction[6]. The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to identify any isomeric impurities.

-

¹H NMR: The presence of vinylic protons (typically in the range of 4.5-5.5 ppm) and the characteristic splitting patterns can confirm the presence of the double bond and its position. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond (typically in the range of 100-150 ppm) are indicative of the alkene. The number of signals can help to identify the presence of isomers.

-

Safety Precautions

-

Flammability: Keep away from open flames, sparks, and hot surfaces. Use a heating mantle, not a Bunsen burner, for heating. Ensure all equipment is properly grounded to prevent static discharge.

-

Inhalation: Perform the distillation in a well-ventilated fume hood to avoid inhaling vapors.

-

Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

References

-

Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2019, February 3). Reflux ratio in distillation column. Retrieved from [Link]

-

Journal of Materials Chemistry A. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

-

Khan Academy. (2013, September 17). Simple and fractional distillations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.3B: Fractionating Columns. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?. Retrieved from [Link]

-

POBEL. (n.d.). VIGREUX COLUMNS. Retrieved from [Link]

-

YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]

-

The International Journal of Engineering and Science (IJES). (n.d.). Determination of the Actual Reflux Ratio of a Binary distillation Column using Excel. Retrieved from [Link]

-

Gmehling, J., Menke, J., Krafczyk, K., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

-

Crown Oil. (n.d.). Fractional Distillation of Crude Oil: Refining Petroleum Products. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-butene. National Institute of Standards and Technology. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). An efficient fractional distillation column. An experiment suitable for use in beginning organic laboratory work. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractionating column. Retrieved from [Link]

-

Jeferson Costa. (n.d.). REFLUX RATIO FORMULA IN DISTILLATION COLUMN. Retrieved from [Link]

- Google Patents. (n.d.). WO2002022528A1 - Separation of hydrocarbons by extractive distillation.

-

Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

-

TSFX. (n.d.). FRACTIONAL DISTILLATION AND CRACKING. Retrieved from [Link]

-

Harper College. (2015, March 2). Safety Data Sheet - 1-Decene. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, January 1). No experience with fractional distillation. help me decide what column to buy?. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Retrieved from [Link]

-

American Chemical Society. (n.d.). Azeotropic Data—II. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Retrieved from [Link]

-

Airgas. (2017, October 3). SAFETY DATA SHEET - Flammable Liquid Mixture. Retrieved from [Link]

-

YouTube. (2020, June 20). Simple and Fractional Distillation. Retrieved from [Link]

-

Quora. (2017, June 28). How effective is Vigreux column compared to other fractional distillation columns in terms of ethanol water separation?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbut-1-ene fragmentation pattern. Retrieved from [Link]

-

SKE Equipment. (n.d.). Reflux Distillation Column: A Comprehensive Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]

-

J. Gmehling, J. Menke, J. Krafczyk, K. Fischer. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

-

TSFX. (n.d.). Fractional Distillation and Cracking. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fractional Distillation Set-Up. Retrieved from [Link]

-

Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

Sources

- 1. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Decene(872-05-9) 1H NMR [m.chemicalbook.com]

- 5. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for the Copolymerization of Ethylene with 2-Methyl-1-decene: A Guide to Synthesizing Novel Branched Polyolefins

Abstract

The incorporation of long-chain α-olefins as comonomers in ethylene polymerization is a well-established strategy for tailoring the properties of polyethylene, leading to the production of linear low-density polyethylene (LLDPE) with enhanced mechanical properties.[1][2] This application note delves into a more specialized area: the use of a sterically hindered, long-chain branched α-olefin, 2-methyl-1-decene, as a comonomer. The presence of a methyl group at the second carbon position introduces significant steric bulk near the polymerizable double bond, presenting unique challenges and opportunities in catalysis and polymer design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of ethylene/2-methyl-1-decene copolymers. We will explore the rationale behind catalyst selection, provide detailed experimental protocols for solution polymerization, and outline analytical techniques for comprehensive characterization of the resulting polymer's unique microstructure and properties.

Introduction: The Significance of Branched Comonomers

Polyethylene's versatility stems from the ability to modify its chain architecture. While linear α-olefins like 1-hexene or 1-octene introduce short, linear branches that disrupt crystallinity and lower density, the use of a branched comonomer like this compound results in the incorporation of a more complex, long-chain branch with its own tertiary carbon. This unique side-chain structure is anticipated to have a more profound impact on the polymer's melt rheology, processability, and solid-state properties compared to its linear counterparts.[3]

The primary challenge in the copolymerization of ethylene with sterically hindered α-olefins is the reduced reactivity of the bulky comonomer.[4] Traditional Ziegler-Natta catalysts, while robust for ethylene homopolymerization, often struggle to efficiently incorporate bulky comonomers, leading to low incorporation rates and a non-uniform distribution of the comonomer in the polymer chains.[5] In contrast, single-site catalysts, such as metallocenes and post-metallocene systems, offer a more open catalytic site, which can better accommodate sterically demanding monomers and provide more homogeneous copolymers with narrow molecular weight distributions.[1][5]